2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide
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Overview
Description
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, a methoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide typically involves multiple steps, including the formation of the quinoline core, functional group modifications, and coupling reactions. One common synthetic route is as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Functional Group Modifications: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide
- N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide
Uniqueness
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to the presence of the chloro group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of hydroxy and methoxy groups on the quinoline core enhances its potential as a fluorescent probe and its pharmacological activities.
Properties
IUPAC Name |
2-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-19-11-12-22-16(14-19)13-17(23(28)26-22)15-27(18-7-3-2-4-8-18)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPCKDHQZOMSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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